molecular formula C8H10O4S2 B12869215 S-(2-Methoxybenzyl) O-hydrogen sulfurothioate

S-(2-Methoxybenzyl) O-hydrogen sulfurothioate

Cat. No.: B12869215
M. Wt: 234.3 g/mol
InChI Key: YMUYDQAVXLCQMT-UHFFFAOYSA-N
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Description

S-(2-Methoxybenzyl) O-hydrogen sulfurothioate is an organic compound that features a methoxybenzyl group attached to a sulfurothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Methoxybenzyl) O-hydrogen sulfurothioate typically involves the reaction of 2-methoxybenzyl alcohol with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methoxybenzyl alcohol and thiosulfuric acid.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 2-methoxybenzyl alcohol is slowly added to a solution of thiosulfuric acid under stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

S-(2-Methoxybenzyl) O-hydrogen sulfurothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfurothioate group to a thiol or sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often conducted in anhydrous solvents under inert atmospheres.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions. The reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

S-(2-Methoxybenzyl) O-hydrogen sulfurothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-(2-Methoxybenzyl) O-hydrogen sulfurothioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its action include:

    Nucleophilic Attack: The sulfurothioate group can attack electrophilic centers in target molecules.

    Electrophilic Attack: The methoxybenzyl group can be activated to form electrophilic intermediates that react with nucleophiles.

Comparison with Similar Compounds

S-(2-Methoxybenzyl) O-hydrogen sulfurothioate can be compared with other similar compounds, such as:

    S-(2-Aminoethyl) hydrogen sulfurothioate: This compound features an aminoethyl group instead of a methoxybenzyl group. It has different reactivity and applications.

    S-(2-Hydroxybenzyl) O-hydrogen sulfurothioate: The hydroxybenzyl group provides different chemical properties and reactivity compared to the methoxybenzyl group.

Uniqueness

The presence of the methoxybenzyl group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10O4S2

Molecular Weight

234.3 g/mol

IUPAC Name

1-methoxy-2-(sulfosulfanylmethyl)benzene

InChI

InChI=1S/C8H10O4S2/c1-12-8-5-3-2-4-7(8)6-13-14(9,10)11/h2-5H,6H2,1H3,(H,9,10,11)

InChI Key

YMUYDQAVXLCQMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CSS(=O)(=O)O

Origin of Product

United States

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